
2,3,5-Trifluoro-4-(1,4-oxazepan-4-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Trifluoro-4-(1,4-oxazepan-4-yl)aniline is a fluorinated aromatic amine with a unique structure that includes a trifluoromethyl group and an oxazepane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,3,5-trifluoroaniline with an appropriate oxazepane precursor under specific conditions .
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trifluoro-4-(1,4-oxazepan-4-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
2,3,5-Trifluoro-4-(1,4-oxazepan-4-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3,5-Trifluoro-4-(1,4-oxazepan-4-yl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The oxazepane ring may contribute to the compound’s binding affinity to certain proteins or enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5-Tetrafluoro-4’-propyl-1,1’:4’,1’'-terphenyl
- 2,3,4,5-Tetrafluoro-4’-(trans-4-propylcyclohexyl)biphenyl
Uniqueness
2,3,5-Trifluoro-4-(1,4-oxazepan-4-yl)aniline is unique due to the presence of both the trifluoromethyl group and the oxazepane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
918137-48-1 |
|---|---|
Molecular Formula |
C11H13F3N2O |
Molecular Weight |
246.23 g/mol |
IUPAC Name |
2,3,5-trifluoro-4-(1,4-oxazepan-4-yl)aniline |
InChI |
InChI=1S/C11H13F3N2O/c12-7-6-8(15)9(13)10(14)11(7)16-2-1-4-17-5-3-16/h6H,1-5,15H2 |
InChI Key |
WMOJSFPFTCQVPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCOC1)C2=C(C=C(C(=C2F)F)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



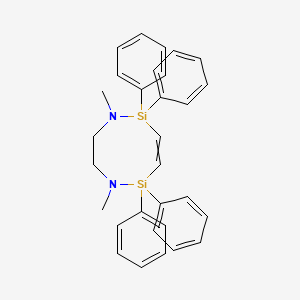
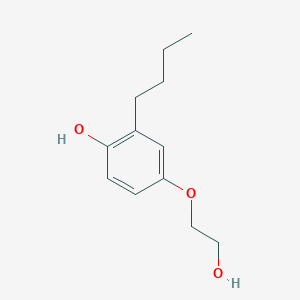
![4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B12618082.png)
![2-[(But-3-en-1-yl)oxy]-3-iodo-6-(trifluoromethyl)pyridine](/img/structure/B12618085.png)
![(1S,4S)-2-[4-(Methanesulfonyl)phenyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12618089.png)
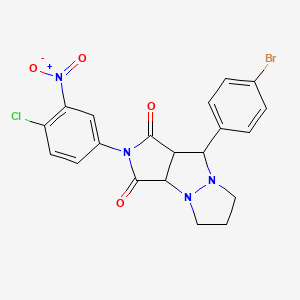
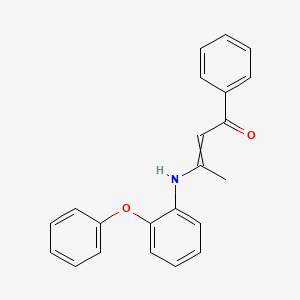
![3-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]pyridin-2(1H)-one](/img/structure/B12618102.png)
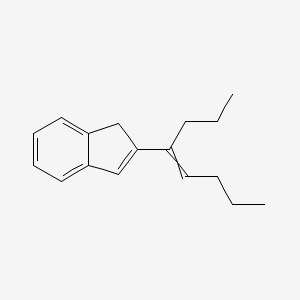
![Methanone, [4-[2-[2-amino-4-(methylamino)pyrido[2,3-d]pyrimidin-7-yl]-3-(trifluoromethyl)phenyl]-1-piperazinyl]-2-furanyl-](/img/structure/B12618126.png)
![(5'E)-2-(4-fluorophenyl)-5'-[(4-fluorophenyl)methylidene]-8a-hydroxyspiro[4,4a,5,6,7,8-hexahydro-2H-chromene-3,2'-cyclopentane]-1'-one](/img/structure/B12618140.png)
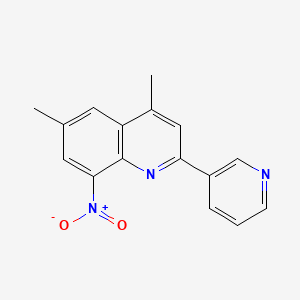
![N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl]-2-phenoxybenzamide](/img/structure/B12618154.png)
